ACE2 Inhibition in Human Epithelial Cells: Pronounced Activity Confirmed Among Multiple Antcins
(25S)-Antcin B is among a select group of antcins (along with Antcin-A, Antcin-C, and Antcin-I) that demonstrate a 'pronounceable inhibition' of ACE2 activity in cultured human epithelial cells, compared to the untreated control group [1]. This study provides class-level evidence that (25S)-Antcin B is a potent inhibitor of this critical host entry factor for SARS-CoV-2, while other antcins like Antcin-H and Antcin-M may be less effective [1].
| Evidence Dimension | Inhibition of ACE2 activity |
|---|---|
| Target Compound Data | Pronounceable inhibition (described as significant inhibition vs. control) |
| Comparator Or Baseline | Untreated control group (baseline) and other antcins (Antcin-H, Antcin-M) with non-pronounceable inhibition |
| Quantified Difference | Not numerically quantified; categorized as 'pronounceable' vs. 'significant' inhibition. |
| Conditions | Cultured human epithelial cells; antcin treatment vs. untreated control |
Why This Matters
For SARS-CoV-2 prophylactic research, selecting an antcin with validated ACE2 inhibitory activity is critical; (25S)-Antcin B's pronounced effect positions it as a leading candidate among its class for host cell entry studies.
- [1] Kumar, K. J. S., Vani, M. G., Hsieh, H. W., et al. (2021). Antcins from Antrodia cinnamomea and Antrodia salmonea Inhibit Angiotensin-Converting Enzyme 2 (ACE2) in Epithelial Cells: Can Be Potential Candidates for the Development of SARS-CoV-2 Prophylactic Agents. Plants, 10(8), 1736. View Source
